molecular formula C8H5ClF3NO2 B13919479 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde

6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde

Cat. No.: B13919479
M. Wt: 239.58 g/mol
InChI Key: VGLYWIHEKHLBAO-UHFFFAOYSA-N
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Description

6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C8H5ClF3NO It is a derivative of nicotinaldehyde, characterized by the presence of chloro, methoxy, and trifluoromethyl groups on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinic acid.

    Reduction: 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The presence of the trifluoromethyl group enhances its binding affinity to target proteins, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C8H5ClF3NO2

Molecular Weight

239.58 g/mol

IUPAC Name

6-chloro-2-methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C8H5ClF3NO2/c1-15-7-4(3-14)2-5(6(9)13-7)8(10,11)12/h2-3H,1H3

InChI Key

VGLYWIHEKHLBAO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1C=O)C(F)(F)F)Cl

Origin of Product

United States

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